Fenpropimorf-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

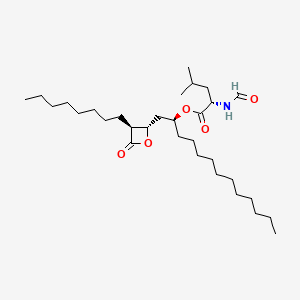

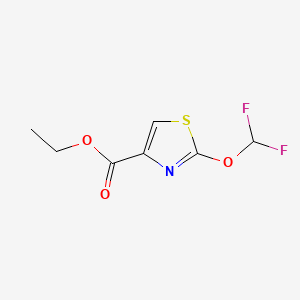

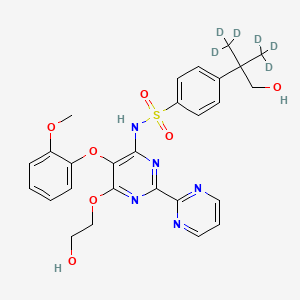

Fenpropimorph-d3 is a deuterated analog of fenpropimorph, a morpholine-derived fungicide. It is primarily used in agricultural settings to control fungal diseases in cereal crops such as wheat. The deuterium labeling in fenpropimorph-d3 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.

Aplicaciones Científicas De Investigación

Análisis de Seguridad de Productos Pecuarios

Fenpropimorph-d3 se utiliza en el análisis de productos pecuarios para garantizar la seguridad alimentaria . Se ha desarrollado un método de preparación de muestra única seguido de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para la determinación simultánea de fenpropimorf y ácido fenpropimorf en seis productos pecuarios diferentes . Este método es una modificación del método rápido, fácil, barato, efectivo, robusto y seguro (QuEChERS) y ha sido validado de acuerdo con las directrices del CODEX .

Estudio de Translocación de Fósforo

Fenpropimorph-d3 se ha utilizado en estudios para investigar el impacto de los fungicidas en la translocación de fósforo por los hongos micorrízicos arbusculares . El estudio demostró que Fenpropimorph-d3 impactó la morfología de ramificación hifal en Rhizophagus irregularis, que se cree que está involucrada en la absorción de fósforo .

Impacto en Hongos Micorrízicos Arbusculares No Objetivo

Fenpropimorph-d3 se ha estudiado por su impacto en los hongos micorrízicos arbusculares no objetivo . El estudio sugirió una tolerancia de los hongos micorrízicos arbusculares a la aplicación directa de fenpropimorf incluso a una concentración superior a la dosis recomendada .

Mecanismo De Acción

Target of Action

Fenpropimorph-d3 primarily targets the sterol biosynthesis pathway in fungi . It has been reported to disrupt eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . It has also been reported to inhibit mammalian sterol biosynthesis by affecting lanosterol demethylation . In addition to its effects on fungi, fenpropimorph is also a very high affinity ligand of the mammalian sigma receptor .

Mode of Action

Fenpropimorph-d3 interacts with its targets by inhibiting key enzymes involved in sterol biosynthesis. This interaction results in the disruption of sterol homeostasis, leading to impaired cell function and growth . It has been suggested that fenpropimorph-d3 can work in complex with D1 receptor and stimulate cAMP production and even GABA release .

Biochemical Pathways

The primary biochemical pathway affected by fenpropimorph-d3 is the sterol biosynthesis pathway. By inhibiting the enzymes involved in this pathway, fenpropimorph-d3 disrupts the production of essential sterols, leading to impaired cell function and growth . , but also impacts cell division and growth.

Pharmacokinetics

It’s known that fenpropimorph is a morpholine-derived fungicide used in agriculture, primarily on cereal crops such as wheat . Its solubility in water is 4.3 mg/L at 20 °C , which might influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of fenpropimorph-d3’s action include the disruption of sterol homeostasis, alteration of the lipid composition of the plasma-membrane, and impact on cell division and growth . In Chlamydomonas reinhardtii cells, fenpropimorph rapidly causes high levels of neutral lipids to accumulate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fenpropimorph-d3. For instance, the use of adjuvants has been shown to reduce the volatilization of pesticides, including fenpropimorph-d3, thereby mitigating environmental contamination . Moreover, fenpropimorph-d3’s impact on non-target organisms such as arbuscular mycorrhizal (AM) fungi can be influenced by its concentration .

Análisis Bioquímico

Biochemical Properties

Fenpropimorph-d3, like its parent compound, interacts with enzymes involved in sterol biosynthesis. It inhibits fungal Δ14 reductases, which are crucial enzymes in the biosynthesis of ergosterol, a major component of fungal cell membranes . It also affects mammalian sterol biosynthesis by influencing the demethylation of lanosterol .

Cellular Effects

Fenpropimorph-d3 impacts various types of cells and cellular processes. In fungi, it disrupts the biosynthesis of ergosterol, leading to alterations in cell membrane structure and function . In higher plants, it has been reported to inhibit the cycloeucalenol-obtusifoliol isomerase, altering the lipid composition of the plasma membrane and impacting cell division and growth .

Molecular Mechanism

The molecular mechanism of Fenpropimorph-d3 involves binding interactions with specific enzymes in the sterol biosynthesis pathway. By inhibiting fungal Δ14 reductases and affecting lanosterol demethylation, it disrupts the normal biosynthesis of sterols, leading to alterations in cell membrane structure and function .

Temporal Effects in Laboratory Settings

Its parent compound, Fenpropimorph, has been shown to slow down the sterol pathway and the development of the arbuscular mycorrhizal fungus Glomus intraradices .

Dosage Effects in Animal Models

Fenpropimorph has been shown to be rapidly and almost completely absorbed, largely distributed, extensively metabolised and without bioaccumulation in the body .

Metabolic Pathways

Fenpropimorph-d3 is likely to be involved in similar metabolic pathways as Fenpropimorph, which disrupts the sterol biosynthesis pathway in both fungi and mammals .

Transport and Distribution

Fenpropimorph has been shown to have potential for volatilisation and short-range transport .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of fenpropimorph-d3 generally involves a series of chemical reactions, including nuclear aromatic substitution, electrophilic substitution, and nucleophilic substitution . The synthesis starts with the introduction of deuterium atoms into the molecular structure, which can be achieved through various deuteration techniques. The final product is obtained through a series of purification steps, including chromatography and crystallization.

Industrial Production Methods

Industrial production of fenpropimorph-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced analytical techniques to ensure the quality and consistency of the final product. The production is carried out under controlled conditions to minimize contamination and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions

Fenpropimorph-d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Propiedades

Número CAS |

1292815-71-4 |

|---|---|

Fórmula molecular |

C20H33NO |

Peso molecular |

306.508 |

Nombre IUPAC |

(2S,6R)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |

Clave InChI |

RYAUSSKQMZRMAI-ZIDLVMCTSA-N |

SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

Sinónimos |

(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethylmorpholine; cis-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morpholine; cis-4-[3-(4-tert-Butylphenyl)-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morphol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)